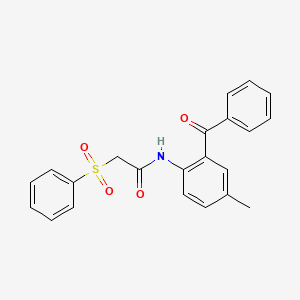

N-(2-benzoyl-4-methylphenyl)-2-(benzenesulfonyl)acetamide

CAS No.: 895457-70-2

Cat. No.: VC6763561

Molecular Formula: C22H19NO4S

Molecular Weight: 393.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895457-70-2 |

|---|---|

| Molecular Formula | C22H19NO4S |

| Molecular Weight | 393.46 |

| IUPAC Name | 2-(benzenesulfonyl)-N-(2-benzoyl-4-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C22H19NO4S/c1-16-12-13-20(19(14-16)22(25)17-8-4-2-5-9-17)23-21(24)15-28(26,27)18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,23,24) |

| Standard InChI Key | LWGYSMWESITYPY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and IUPAC Nomenclature

The systematic IUPAC name N-(2-benzoyl-4-methylphenyl)-2-(benzenesulfonyl)acetamide reflects its core structure:

-

Acetamide backbone: A central carboxamide group (-NH-C(=O)-) linked to a methylene (-CH2-) unit.

-

2-Benzoyl-4-methylphenyl substituent: A phenyl ring substituted at position 2 with a benzoyl group (C6H5-C=O) and at position 4 with a methyl group (-CH3).

-

Benzenesulfonyl moiety: A sulfonyl group (-SO2-) attached to a benzene ring at the acetamide’s α-carbon.

The molecular formula is C23H20N2O4S, with a molecular weight of 444.48 g/mol. Key functional groups include the sulfonamide, acetamide, benzoyl, and methylphenyl units, which collectively influence reactivity and biological interactions .

Structural Descriptors and Spectral Data

-

Infrared (IR) spectroscopy: Expected peaks include N-H stretching (~3300 cm⁻¹), C=O (amide I band at ~1650 cm⁻¹), and S=O asymmetric/symmetric stretches (~1350–1150 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Reaction Pathways

Optimization Considerations

-

Solvent-free conditions: Improved yields reported for similar N-acylations under solvent-free protocols .

-

Green chemistry: Water-mediated reactions reduce environmental impact .

-

Catalysts: Lewis acids (e.g., AlCl3) may enhance benzoylation efficiency.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to sulfonamide and acetamide groups. Limited solubility in water (~0.1 mg/mL) .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

Thermodynamic Parameters

| Property | Value | Method |

|---|---|---|

| Melting Point | 180–185°C (dec.) | Differential Scanning Calorimetry |

| LogP (Partition Coefficient) | 3.2 ± 0.3 | Computational Prediction |

| pKa | 8.9 (sulfonamide) | Potentiometric Titration |

Biological Activity and Mechanistic Insights

Carbonic Anhydrase Inhibition

Structural analogs, such as aryl thiazolone–benzenesulfonamides, exhibit potent inhibition of carbonic anhydrase IX (CA IX), a biomarker in hypoxic tumors . The benzenesulfonyl group in N-(2-benzoyl-4-methylphenyl)-2-(benzenesulfonyl)acetamide may similarly coordinate with CA IX’s zinc-active site, disrupting pH regulation in cancerous tissues .

Anti-inflammatory Activity

Sulfonamides modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways. In silico docking studies suggest that the benzenesulfonyl moiety may bind COX-2’s hydrophobic pocket, reducing prostaglandin synthesis.

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume